

A Comparative Analysis of Experimental and Theoretical Data for K_2NiF_4

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Compound of Interest

Compound Name: *Dipotassium
tetrafluoronickelate(2-)*

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A comprehensive comparison between experimentally determined and theoretically calculated properties of potassium nickel fluoride (K_2NiF_4) is presented for researchers, scientists, and professionals in drug development. This guide summarizes key structural, magnetic, and electronic data in clearly structured tables, provides detailed experimental methodologies, and visualizes the comparative workflow.

Structural Properties: A Close Correlation

The crystal structure of K_2NiF_4 has been well-characterized both experimentally and theoretically, revealing a tetragonal lattice with the space group $I4/mmm$. This structure consists of NiF_6 octahedra layers separated by potassium ions.^[1] A comparison of the lattice parameters obtained from experimental measurements and those calculated using Density Functional Theory (DFT) shows a strong agreement, validating the computational models used.

Experimental work by MacChesney et al. (1969) reported room-temperature lattice parameters of $a = 4.006 \text{ \AA}$ and $c = 13.076 \text{ \AA}$.^[2] Theoretical calculations from the Materials Project, employing DFT, predict lattice parameters of $a = 4.008 \text{ \AA}$ and $c = 13.136 \text{ \AA}$. The minor deviations between the experimental and theoretical values underscore the accuracy of modern computational approaches in predicting the structural properties of such materials.

Property	Experimental Value	Theoretical Value (DFT)
Lattice Parameter 'a'	4.006 Å[2]	4.008 Å
Lattice Parameter 'c'	13.076 Å[2]	13.136 Å
Crystal System	Tetragonal[1]	Tetragonal[1]
Space Group	I4/mmm[1]	I4/mmm[1]

Magnetic Behavior: A Two-Dimensional Antiferromagnet

K₂NiF₄ is recognized as a classic example of a two-dimensional quadratic-layer antiferromagnet.[2] In this magnetic structure, the nickel ions within the NiF₂ planes exhibit antiferromagnetic ordering, where adjacent spins align in opposite directions.

The strength of the magnetic interactions is quantified by the intra-plane exchange interaction parameter (J), which has been experimentally estimated to be approximately 125 K.[2] The magnetic ordering vanishes above a critical temperature known as the Néel temperature (T_N). For an antiferromagnetic material, the Néel temperature corresponds to the peak in its magnetic susceptibility as a function of temperature. While a specific experimental value for the Néel temperature of K₂NiF₄ is not explicitly stated in the readily available literature, it is a key parameter in characterizing its magnetic properties. Theoretical calculations from the Materials Project indicate a magnetic moment of 2.00 μB/f.u. for the nickel ion, consistent with a high-spin Ni²⁺ configuration.

Property	Experimental Value	Theoretical Value (DFT)
Magnetic Ordering	Antiferromagnetic[2]	Antiferromagnetic
Intra-plane Exchange (J)	≈ 125 K[2]	-
Magnetic Moment (Ni ²⁺)	-	2.00 μB/f.u.

Electronic Properties: The Band Gap

The electronic band gap is a crucial parameter that determines the electronic and optical properties of a material. At present, a specific experimental value for the electronic band gap of K_2NiF_4 is not readily available in the surveyed literature. Theoretical calculations are often employed to predict the band gap of materials, providing valuable insights where experimental data is lacking.

Property	Experimental Value	Theoretical Value
Electronic Band Gap	Not available	Not available

Experimental and Theoretical Workflow

The process of comparing experimental and theoretical data for a material like K_2NiF_4 involves a systematic workflow, as illustrated in the diagram below. This process begins with the synthesis and experimental characterization of the material, followed by computational modeling and calculation of its properties. The final step involves a critical comparison of the data obtained from both approaches.

Caption: Workflow for Comparing Experimental and Theoretical Data of K_2NiF_4 .

Experimental Protocols

X-ray Diffraction (XRD) for Structural Analysis

Objective: To determine the crystal structure and lattice parameters of K_2NiF_4 .

Methodology:

- A powdered sample of K_2NiF_4 is prepared and mounted on a sample holder.
- The sample is irradiated with a monochromatic X-ray beam of a known wavelength (e.g., $\text{Cu K}\alpha$ radiation, $\lambda = 1.5406 \text{ \AA}$).
- The diffracted X-rays are detected as a function of the diffraction angle (2θ).
- The resulting diffraction pattern, a plot of intensity versus 2θ , is recorded.

- The positions and intensities of the diffraction peaks are analyzed using Rietveld refinement software.
- By indexing the diffraction peaks, the crystal system, space group, and lattice parameters (a and c) of the tetragonal unit cell are determined.

SQUID Magnetometry for Magnetic Property Characterization

Objective: To measure the magnetic susceptibility of K_2NiF_4 as a function of temperature and determine the Néel temperature.

Methodology:

- A small, precisely weighed powdered sample of K_2NiF_4 is placed in a sample holder.
- The sample is introduced into a Superconducting Quantum Interference Device (SQUID) magnetometer.
- The magnetic moment of the sample is measured as a function of temperature, typically from low temperatures (e.g., 2 K) to above the expected Néel temperature, under a constant applied magnetic field.
- Both zero-field-cooled (ZFC) and field-cooled (FC) measurements are performed. In the ZFC protocol, the sample is cooled in the absence of a magnetic field, after which the field is applied and the magnetic moment is measured upon heating. In the FC protocol, the sample is cooled in the presence of the magnetic field.
- The magnetic susceptibility (χ) is calculated by dividing the measured magnetic moment by the applied magnetic field and the sample mass.
- The Néel temperature (T_N) is identified as the temperature at which the magnetic susceptibility reaches its maximum value.

UV-Vis Spectroscopy for Electronic Band Gap Determination

Objective: To determine the optical band gap of K_2NiF_4 .

Methodology:

- A thin film of K_2NiF_4 is prepared on a transparent substrate, or a finely ground powder is dispersed in a suitable non-absorbing medium.
- The sample is placed in a UV-Vis spectrophotometer.
- The absorbance or reflectance of the sample is measured over a range of wavelengths, typically from the ultraviolet to the near-infrared region.
- The obtained absorption data is used to construct a Tauc plot. The Tauc relation is given by $(\alpha h\nu)^n = A(h\nu - E_g)$, where α is the absorption coefficient, $h\nu$ is the photon energy, E_g is the band gap energy, A is a constant, and the exponent n depends on the nature of the electronic transition ($n=2$ for a direct band gap and $n=1/2$ for an indirect band gap).
- By plotting $(\alpha h\nu)^n$ against $h\nu$ and extrapolating the linear portion of the curve to the energy axis, the optical band gap (E_g) can be determined.

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References

- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 2. journals.aps.org [journals.aps.org]
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